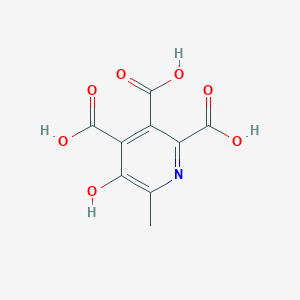
5-Hydroxy-6-methylpyridine-2,3,4-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-6-methylpyridine-2,3,4-tricarboxylic acid is a complex organic compound with a pyridine ring substituted with hydroxyl, methyl, and carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-methylpyridine-2,3,4-tricarboxylic acid typically involves multi-step organic reactions. One common method is the oxidation of 5-formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid to 3-hydroxy-2-methylpyridine 4,5-dicarboxylic acid using NAD(+) as an oxidizing agent . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-6-methylpyridine-2,3,4-tricarboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carboxylic acids to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like NAD(+), reducing agents such as sodium borohydride, and catalysts like palladium for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-hydroxy-2-methylpyridine 4,5-dicarboxylic acid, while reduction can produce corresponding alcohols .
Applications De Recherche Scientifique
5-Hydroxy-6-methylpyridine-2,3,4-tricarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-6-methylpyridine-2,3,4-tricarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain enzymes, modulating their activity and influencing metabolic processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 5-Hydroxy-6-methylpyridine-2,3,4-tricarboxylic acid include:
- 5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid
- 3-Hydroxy-2-methylpyridine-4,5-dicarboxylate
- 2-Hydroxy-6-methylpyridine
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
98589-67-4 |
|---|---|
Formule moléculaire |
C9H7NO7 |
Poids moléculaire |
241.15 g/mol |
Nom IUPAC |
5-hydroxy-6-methylpyridine-2,3,4-tricarboxylic acid |
InChI |
InChI=1S/C9H7NO7/c1-2-6(11)4(8(14)15)3(7(12)13)5(10-2)9(16)17/h11H,1H3,(H,12,13)(H,14,15)(H,16,17) |
Clé InChI |
RCSHALWCQTZKQX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=N1)C(=O)O)C(=O)O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13958789.png)
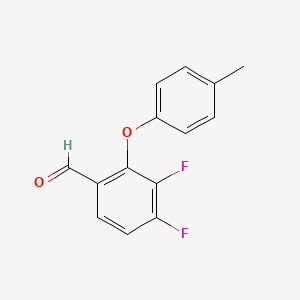


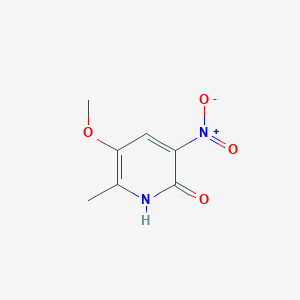

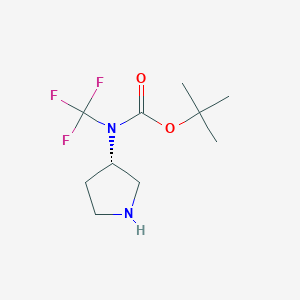
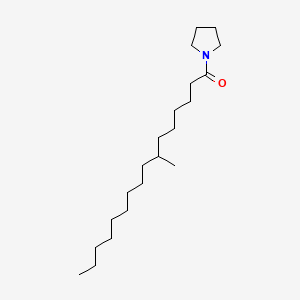
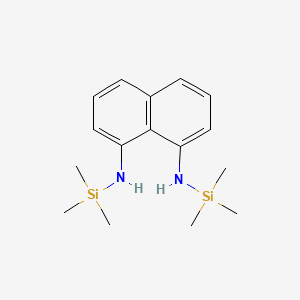
![2-(3-Methyl-1H-pyrazol-4-yl)benzo[d]thiazole](/img/structure/B13958848.png)
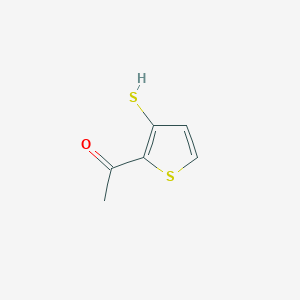
![2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline [French]](/img/structure/B13958857.png)
![2-Chloro-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13958861.png)
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13958865.png)
